molecular formula C17H9NS B14405419 5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole CAS No. 84033-03-4

5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole

Cat. No.: B14405419
CAS No.: 84033-03-4
M. Wt: 259.3 g/mol
InChI Key: SWMLCZDFIWORTI-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of ethynyl groups attached to both the benzothiazole and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole typically involves the Sonogashira coupling reaction. This reaction is a well-known method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, catalyzed by palladium and copper . The general reaction conditions include:

    Catalysts: Palladium(II) acetate and copper(I) iodide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Base: Triethylamine or diisopropylamine

    Temperature: Room temperature to 80°C

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a cornerstone in the industrial synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzothiazoles.

    Substitution: Formation of halogenated benzothiazoles.

Scientific Research Applications

5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole involves its interaction with molecular targets such as DNA and proteins. The ethynyl groups facilitate the formation of covalent bonds with nucleophilic sites on these biomolecules, leading to potential inhibition of enzymatic activity or disruption of cellular processes. The benzothiazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethynylphenyl)-1,3-benzothiazole
  • 5-Ethynyl-2-phenyl-1,3-benzothiazole
  • 2-(4-Ethynylphenyl)-1,3-benzoxazole

Uniqueness

5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole is unique due to the presence of two ethynyl groups, which enhance its reactivity and potential for forming complex molecular architectures. This dual ethynyl functionality distinguishes it from similar compounds, making it a versatile building block in synthetic chemistry and a promising candidate for various applications in materials science and medicinal chemistry.

Properties

CAS No.

84033-03-4

Molecular Formula

C17H9NS

Molecular Weight

259.3 g/mol

IUPAC Name

5-ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole

InChI

InChI=1S/C17H9NS/c1-3-12-5-8-14(9-6-12)17-18-15-11-13(4-2)7-10-16(15)19-17/h1-2,5-11H

InChI Key

SWMLCZDFIWORTI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)C#C

Origin of Product

United States

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